叔丁基 4-甲酰苯乙基氨基甲酸酯

描述

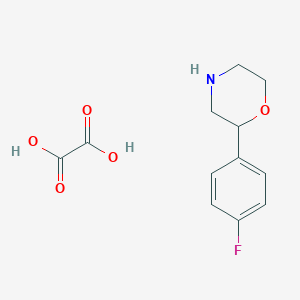

Tert-Butyl 4-formylphenethylcarbamate is a chemical compound that serves as an intermediate in organic synthesis. It is related to various tert-butyl carbamate derivatives that have been synthesized for different purposes, such as serving as scaffolds for chiral ligands, peptide nucleic acids (PNAs), or as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another derivative, trans-tert-butyl-2-aminocyclopentylcarbamate, was synthesized via aziridine opening and optical resolution of racemic compounds with 10-camphorsulfonic acid . Additionally, a practical and scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate was described, involving a modified Kulinkovich–Szymoniak cyclopropanation .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been characterized using various spectroscopic techniques. For example, the structure of tert-butyl N-acetylcarbamate was analyzed using crystallography, showing pairs of molecules forming dimers linked by a double N—H⋯O=C hydrogen bond . Similarly, the structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate was characterized using 2D heteronuclear NMR experiments .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . These compounds can also undergo cyclopropanation reactions, as demonstrated in the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives have been studied using techniques like differential scanning calorimetry (DSC) and thermogravimetry (TG). For example, the molar heat capacities of (S)-tert-butyl 1-phenylethylcarbamate were determined, and a solid–liquid phase transition was observed with a melting point of 359.53 K . The thermodynamic functions were calculated from the heat capacity data, and TG experiments showed that the pyrolysis of the compound started at 385 K and terminated at 510 K .

科学研究应用

有机合成和构建模块

叔丁基 4-甲酰苯乙基氨基甲酸酯是一种化学化合物,已探索其在有机合成中的应用。Guinchard、Vallée 和 Denis (2005) 的一项著名研究描述了叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯,这些化合物很容易由醛和叔丁基 N-羟基氨基甲酸酯制备。这些化合物在与有机金属的反应中充当 N-(Boc)-保护的亚硝酮,生成 N-(Boc)羟胺,突出了它们作为有机合成中构建模块的潜力 (Guinchard, Vallée, & Denis, 2005).

晶体结构分析

在晶体学领域,叔丁基乙酰氨基甲酸酯的合成和结构分析已经过研究。El Mestehdi 等人 (2022) 的研究采用了一种绿色方法,使用天然磷酸盐作为催化剂,并提供了对该化合物的晶体堆积和表面相互作用的见解,证明了其在晶体学研究中的相关性 (El Mestehdi et al., 2022).

光催化降解

Stefan、Mack 和 Bolton (2000) 的研究探索了 UV/H2O2 工艺在叔丁基甲醚降解中的应用,导致生成叔丁基甲酸酯和其他副产物。本研究突出了叔丁基衍生物在理解环境化学中降解途径方面的作用 (Stefan, Mack, & Bolton, 2000).

药物开发

O’Neill 等人 (2009) 的一项研究讨论了 N-叔丁基异喹啉 (GSK369796),一种 4-氨基喹啉抗疟药物候选物。这项研究是叔丁基衍生物如何用于开发新药的示例 (O’Neill et al., 2009).

环境影响研究

铃木等人 (1995) 在高尔夫球场环境水中发现了特布多醇的降解产物,包括叔丁基衍生物。这项工作强调了叔丁基化合物在自然环境中的环境影响和行为 (Suzuki et al., 1995).

作用机制

Target of Action

Similar compounds have been known to interact with various enzymes such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These enzymes play crucial roles in various biological processes, including protein synthesis, glucose metabolism, protein maturation, aromatic compound degradation, and calcium signaling, respectively .

Mode of Action

Carbamate compounds typically work by interacting with their target enzymes or receptors, leading to changes in the biochemical processes these targets are involved in .

Biochemical Pathways

Based on its potential targets, it could influence a variety of pathways, including those involved in protein synthesis, glucose metabolism, protein maturation, aromatic compound degradation, and calcium signaling .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

Based on its potential targets, it could influence a variety of cellular processes, including protein synthesis, glucose metabolism, protein maturation, aromatic compound degradation, and calcium signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of tert-Butyl 4-formylphenethylcarbamate. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided . These precautions suggest that the compound may have environmental stability concerns or potential ecological impacts.

安全和危害

未来方向

属性

IUPAC Name |

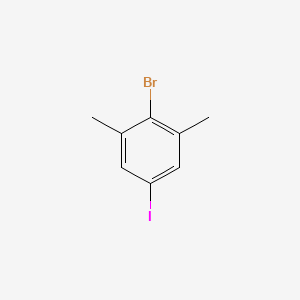

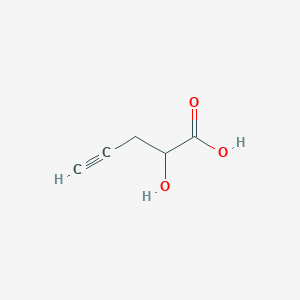

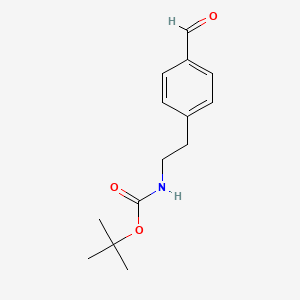

tert-butyl N-[2-(4-formylphenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-9-8-11-4-6-12(10-16)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVPDGAQMNTPMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591017 | |

| Record name | tert-Butyl [2-(4-formylphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-formylphenethylcarbamate | |

CAS RN |

421551-75-9 | |

| Record name | tert-Butyl [2-(4-formylphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)

![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)